![molecular formula C14H18N4O B6632737 N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the cyclic GMP-AMP synthase (cGAS) enzyme. The cGAS enzyme plays a crucial role in the innate immune system by detecting cytosolic DNA and initiating an immune response to eliminate viral or bacterial infections. The inhibition of cGAS by JNJ-42165279 has potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer.
Mechanism of Action
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide inhibits the cGAS enzyme by binding to its catalytic domain, thereby preventing the formation of cyclic GMP-AMP (cGAMP) from cytosolic DNA. cGAMP acts as a second messenger to activate the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting cGAS, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide can reduce the production of type I interferons and other pro-inflammatory cytokines, which are implicated in various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been shown to reduce the levels of type I interferons and pro-inflammatory cytokines in various preclinical models. In addition, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been shown to enhance the anti-tumor immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment. N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has also been shown to promote tissue repair in a mouse model of colitis by enhancing the proliferation and differentiation of intestinal stem cells.
Advantages and Limitations for Lab Experiments
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition, its low toxicity, and its ability to penetrate cell membranes and reach intracellular targets. However, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has some limitations, including its limited solubility in water and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Future Directions
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and cancer. Future research directions include the optimization of N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide for clinical use, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. In addition, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide can be used as a tool compound to study the cGAS-STING pathway and its role in immune regulation and disease pathogenesis.
Synthesis Methods
The synthesis of N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 2-bromoethylamine hydrobromide with 1H-indazole-3-carboxylic acid to form the intermediate compound. The intermediate is then reacted with (R)-2-pyrrolidinamine to obtain the final product, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide, in high yield and purity.
Scientific Research Applications
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a mouse model of lupus, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to reduce the levels of autoantibodies and improve kidney function. In a mouse model of colitis, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to reduce inflammation and promote tissue repair. In a mouse model of melanoma, N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide was found to enhance the anti-tumor immune response and inhibit tumor growth.
properties
IUPAC Name |
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-9-7-10-4-3-8-15-10)13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10,15H,3-4,7-9H2,(H,16,19)(H,17,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVXBSKKOKLZRJ-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

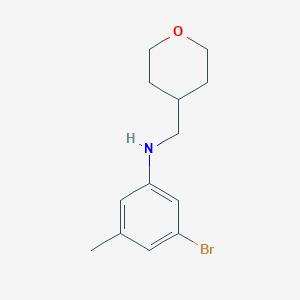
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
![(2S)-2-[(2-bromo-6-fluorobenzoyl)amino]butanoic acid](/img/structure/B6632684.png)
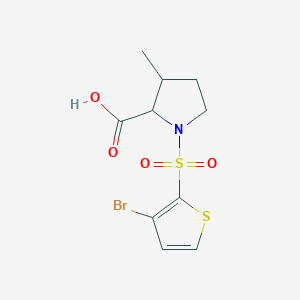
![2-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B6632694.png)
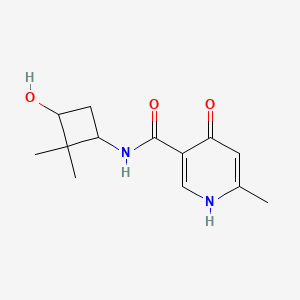
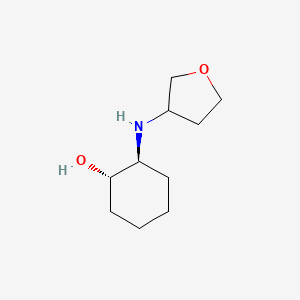
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)
![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
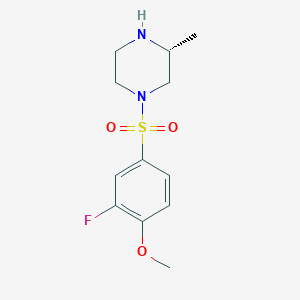

![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)